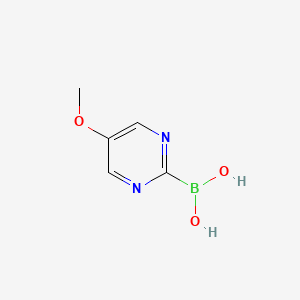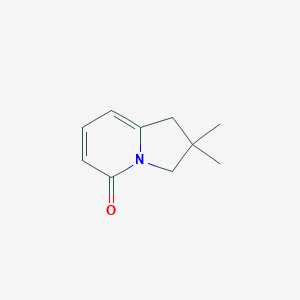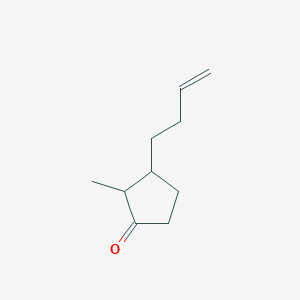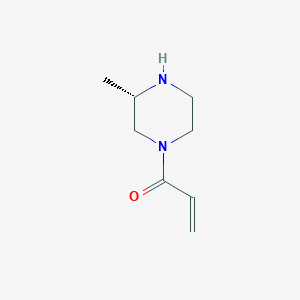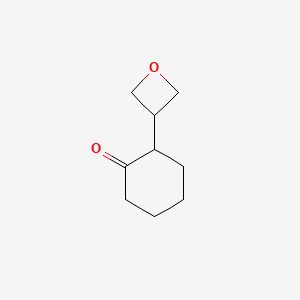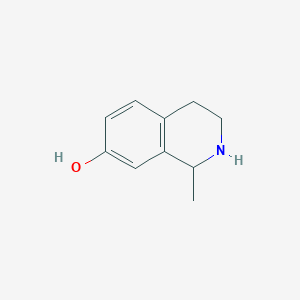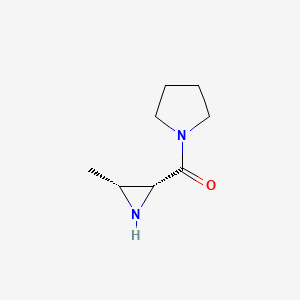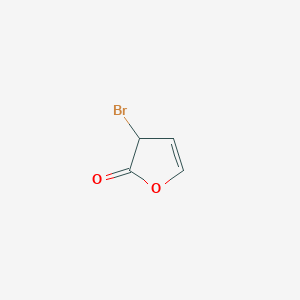![molecular formula C9H17NO B11919276 8-Methyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B11919276.png)
8-Methyl-9-oxa-6-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 8-Méthyl-9-oxa-6-azaspiro[4.5]décane est un composé spirocyclique caractérisé par une structure unique qui comprend à la fois des atomes d’oxygène et d’azote au sein de son système cyclique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 8-Méthyl-9-oxa-6-azaspiro[4.5]décane peut être réalisée selon plusieurs méthodes. Une approche courante implique la réaction du tétrahydropyran-4-carbonitrile avec le 1-bromo-2-fluoroéthane. Cette réaction nécessite généralement la présence d’une base, comme le carbonate de potassium, et est effectuée dans un solvant organique comme le diméthylformamide .
Méthodes de production industrielle
La production industrielle du 8-Méthyl-9-oxa-6-azaspiro[4.5]décane peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la distillation et la cristallisation sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 8-Méthyl-9-oxa-6-azaspiro[4.5]décane subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’hydrogène gazeux en présence d’un catalyseur au palladium.
Substitution : Des réactions de substitution nucléophile sont possibles, en particulier au niveau de l’atome d’azote, à l’aide de réactifs tels que les halogénures d’alkyle.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu aqueux.
Réduction : Hydrogène gazeux avec un catalyseur au palladium.
Substitution : Halogénures d’alkyle en présence d’une base comme l’hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation de cétones ou d’acides carboxyliques correspondants.
Réduction : Formation d’amines ou d’alcools.
Substitution : Formation de dérivés N-alkylés.
4. Applications de la recherche scientifique
Le 8-Méthyl-9-oxa-6-azaspiro[4.5]décane présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif doté de propriétés antimicrobiennes.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de produits pharmaceutiques spirocycliques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
8-Methyl-9-oxa-6-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du 8-Méthyl-9-oxa-6-azaspiro[4.5]décane implique son interaction avec des cibles moléculaires spécifiques. L’atome d’azote dans le cycle spirocyclique peut agir comme un nucléophile, participant à diverses voies biochimiques. De plus, la structure unique du composé lui permet de s’insérer dans des sites de liaison spécifiques sur les enzymes ou les récepteurs, modulant ainsi leur activité.
Comparaison Avec Des Composés Similaires
Composés similaires
8-Oxa-2-azaspiro[4.5]décane : Structure similaire, mais avec des substituants différents.
1-Oxa-9-azaspiro[5.5]undécane : Contient un système cyclique plus grand avec des groupes fonctionnels similaires.
Unicité
Le 8-Méthyl-9-oxa-6-azaspiro[4.5]décane est unique en raison de sa structure spirocyclique spécifique et de la présence d’atomes d’oxygène et d’azote au sein du cycle. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
8-methyl-9-oxa-6-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H17NO/c1-8-6-10-9(7-11-8)4-2-3-5-9/h8,10H,2-7H2,1H3 |
Clé InChI |
FDQPUYJWXFDDEE-UHFFFAOYSA-N |
SMILES canonique |
CC1CNC2(CCCC2)CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




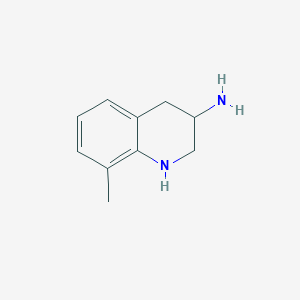
![3-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11919221.png)
